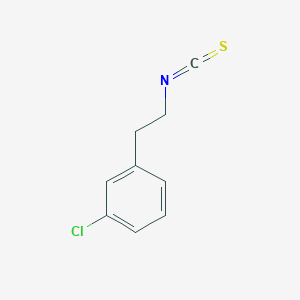
2-(3-Chlorophenyl)ethylisothiocyanate; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)ethylisothiocyanate (2-CEITC) is a synthetic compound that is widely used in scientific research due to its unique properties. It is a colorless, volatile liquid with a boiling point of 110°C and a melting point of -30°C. It is soluble in most organic solvents, including ethanol, chloroform, and acetone. 2-CEITC has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has been widely used in scientific research. It has been used in the study of enzyme inhibition, protein-ligand interactions, drug metabolism, and receptor binding. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of toxins and pollutants on the environment.
Mecanismo De Acción
2-(3-Chlorophenyl)ethylisothiocyanate; 97% acts as an inhibitor of enzymes, proteins, and receptors. It binds to these molecules and blocks their activity. It also affects the conformation of proteins and can alter their activity.
Biochemical and Physiological Effects
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has been shown to inhibit the activity of enzymes, such as cytochrome P450, which is involved in drug metabolism. It has also been shown to inhibit the activity of proteins, such as the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, it has been shown to inhibit the activity of receptors, such as the GABA receptor, which is involved in the regulation of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chlorophenyl)ethylisothiocyanate; 97% has several advantages for use in laboratory experiments. It is non-toxic, has low volatility, and is soluble in most organic solvents. It is also relatively inexpensive and can be synthesized easily. However, it is not very stable and can degrade over time.
Direcciones Futuras
Future research on 2-(3-Chlorophenyl)ethylisothiocyanate; 97% could focus on its use as a tool to study the effects of drugs on the central nervous system. It could also be used to study the effects of toxins and pollutants on the environment. In addition, it could be used to study the effects of drugs on the metabolism of other drugs, as well as the effects of drugs on the regulation of hormones and neurotransmitters. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the development of cancer.
Métodos De Síntesis
2-(3-Chlorophenyl)ethylisothiocyanate; 97% can be synthesized from the reaction of 2-chloroethylisothiocyanate and 3-chlorophenol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at a temperature of 80-90°C. The yield of the reaction is typically between 70-90%.
Propiedades
IUPAC Name |
1-chloro-3-(2-isothiocyanatoethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOJLNPTNAQPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCN=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B6320772.png)
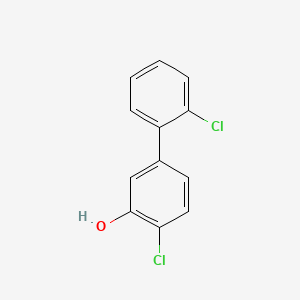


![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)


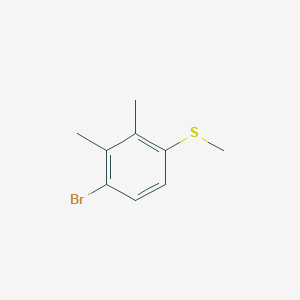

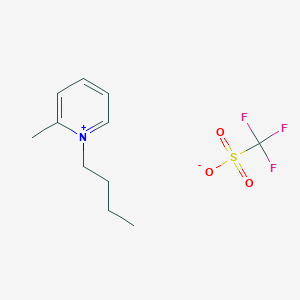
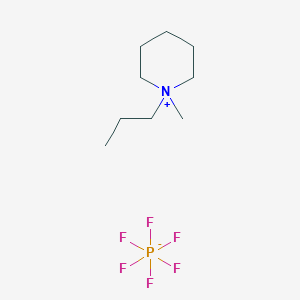
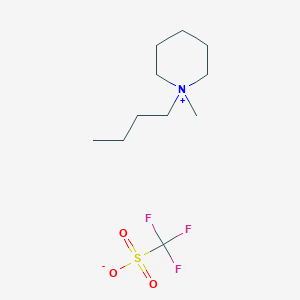
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)
